molecular formula C11H7ClO3 B566820 2-Chloro-4-(furan-2-YL)benzoic acid CAS No. 1237141-26-2

2-Chloro-4-(furan-2-YL)benzoic acid

Cat. No.: B566820
CAS No.: 1237141-26-2
M. Wt: 222.624
InChI Key: ZAZIBKXDHKSTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a chloro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(furan-2-yl)benzoic acid typically involves the chlorination of 4-(furan-2-yl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-(furan-2-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-amino-4-(furan-2-yl)benzoic acid or 2-thio-4-(furan-2-yl)benzoic acid.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 4-(furan-2-yl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(furan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(furan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and furan ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(furan-2-yl)methylbenzoic acid
  • 4-Chloro-3-(furan-2-yl)benzoic acid
  • 2-Chloro-4-(furan-3-yl)benzoic acid

Uniqueness

2-Chloro-4-(furan-2-yl)benzoic acid is unique due to the specific positioning of the chloro group and the furan ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZIBKXDHKSTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688521
Record name 2-Chloro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237141-26-2
Record name 2-Chloro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.